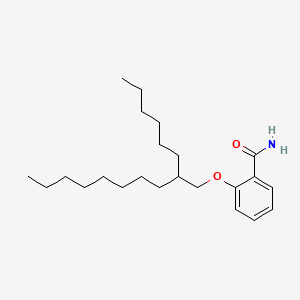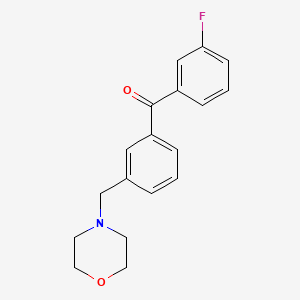
3-Fluoro-3'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various fluorinated benzophenone derivatives and morpholine-containing compounds has been explored in several studies. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved crystallization from acetonitrile and single crystal X-ray analysis to determine its structure . Another study described the synthesis of a small library of 3-fluoro-4-hydroxy- benzophenone analogues, aiming to develop multipotent agents against Alzheimer's disease . An alternative synthesis approach was used to create enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the synthesis of aprepitant, an NK1 receptor antagonist . Additionally, the synthesis of novel morpholine conjugated benzophenone analogues was reported, which were evaluated for their anti-proliferative activity against various neoplastic cells .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. Single crystal X-ray analysis revealed that some compounds exist in a monoclinic P21/c space group with specific molecular conformations . The molecular structure of a novel bioactive heterocycle was confirmed by X-ray diffraction studies, and it was found to be stabilized by inter and intra-molecular hydrogen bonds . Hirshfeld surface analysis was employed in multiple studies to analyze intermolecular interactions present in the solid state of the crystals .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically included alkylation, cyclization, and crystallization processes. For example, the synthesis of enantiopure morpholin-2-one involved the resolution of N-benzylglycinamide followed by alkylation with 2-bromoethanol and stereocontrolled cyclization . The synthesis of benzophenone analogues involved a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using spectral techniques such as IR, 1H NMR, LC-MS spectra, and elemental analysis . The compounds exhibited various degrees of biological activity, including nanomolar inhibitory activity against hepatitis B virus , micromolar potency against targets relevant to Alzheimer's disease , and potent antifungal and antibacterial activity . Some compounds also demonstrated significant anti-proliferative activity against different types of cancer cells and were found to induce apoptosis .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
Fluorinated benzophenone derivatives have been explored as multipotent agents against Alzheimer's disease. These compounds were designed to counteract β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as intracellular reactive oxygen species (ROS) formation. Among these derivatives, certain compounds showed promising balanced micromolar potency against the selected targets without toxic effects, indicating their potential as lead compounds for effective anti-Alzheimer's drug candidates (Belluti et al., 2014).
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPPIFTYPWUQIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643084 |
Source


|
| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898765-47-4 |
Source


|
| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


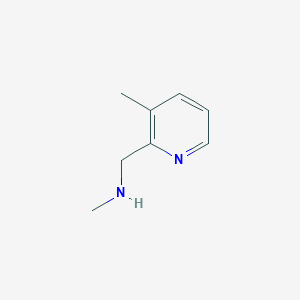
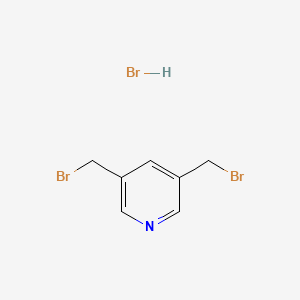



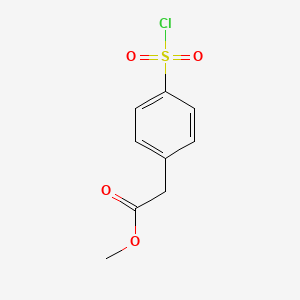

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)

